N,10-Dibenzylacridin-9(10H)-imine
Description
N,10-Dibenzylacridin-9(10H)-imine is a heterocyclic compound featuring an acridine core substituted with benzyl groups at the nitrogen (N) and C10 positions, along with an imine functional group at the C9 position. Acridine derivatives are widely studied for their electronic, photophysical, and biological activities, particularly in medicinal chemistry and materials science .
Properties
CAS No. |
74064-25-8 |
|---|---|
Molecular Formula |
C27H22N2 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
N,10-dibenzylacridin-9-imine |
InChI |
InChI=1S/C27H22N2/c1-3-11-21(12-4-1)19-28-27-23-15-7-9-17-25(23)29(20-22-13-5-2-6-14-22)26-18-10-8-16-24(26)27/h1-18H,19-20H2 |
InChI Key |
MOPJONRLFSIRQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN=C2C3=CC=CC=C3N(C4=CC=CC=C42)CC5=CC=CC=C5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Features of Acridine Derivatives
Key Observations :
- Substituent Effects: The benzyl groups in this compound introduce significant steric bulk compared to smaller substituents like methyl ().
- Functional Group Reactivity : The imine group (C=N) in the target compound is more electrophilic and hydrolytically unstable than the ketone (C=O) in 10-Methylacridin-9(10H)-one () or the amine in 10-Methyl-9,10-dihydroacridine ().
Physicochemical Properties
- Molecular Weight : Estimated at ~385 g/mol (based on benzyl group additions to acridine core).
- Solubility : Likely low in water due to aromatic benzyl groups; higher solubility in organic solvents like DMSO or chloroform compared to methyl-substituted analogs ().
- Stability : The imine group may render the compound sensitive to hydrolysis, contrasting with the more stable ketone in 10-Methylacridin-9(10H)-one ().
Stability and Reactivity
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
